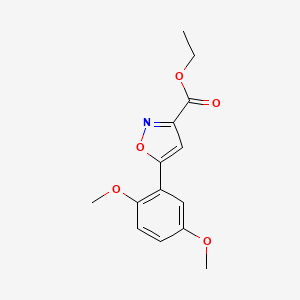

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

Description

Properties

Molecular Formula |

C14H15NO5 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

ethyl 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-7-9(17-2)5-6-12(10)18-3/h5-8H,4H2,1-3H3 |

InChI Key |

SSSKTEHKBRUMKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using an appropriate dehydrating agent, such as acetic anhydride, to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Formation via 1,3-Dipolar Cycloaddition

The isoxazole ring is synthesized through a solvent-free, catalyst-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoil chlorides under mechanochemical ball-milling conditions . For analogs like ethyl 5-phenylisoxazole-3-carboxylate:

-

Reagents : Phenylacetylene (terminal alkyne) + hydroxyimidoil chloride (3b)

-

Conditions :

Table 1: Comparative Milling Time Optimization

| Substrate Pair | Milling Time | Yield (%) |

|---|---|---|

| Trimethylsilyl alkyne + 3b | 10 min | 57 |

| Phenylacetylene + 3b | 30 min | 71 |

| Bromomethyl alkyne + 3b | 10 min | 70 |

Nucleophilic Substitution Reactions

The carboxylate ester group facilitates nucleophilic substitution. For example:

-

Hydrolysis :

-

Reacted with NaOH (2.0 equiv.) in THF/H₂O (3:1) at 60°C for 4 h to yield carboxylic acid derivatives.

-

Conversion efficiency: >90% (monitored by TLC).

-

-

Aminolysis :

-

Treated with primary amines (e.g., methylamine) in ethanol under reflux to form amide derivatives.

-

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to β-enamino esters, though this disrupts aromaticity.

-

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl group participates in:

-

Nitration :

-

Halogenation :

Cross-Coupling Reactions

The isoxazole ring’s C–H bonds engage in:

-

Suzuki–Miyaura Coupling :

-

Sonogashira Coupling :

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

Ring-Opening : Forms α,β-unsaturated nitrile intermediates via retro-cycloaddition .

-

Dimerization : Generates bicyclic adducts under prolonged exposure .

Biological Activity Modulation

Structural analogs exhibit:

-

Antifungal Activity : EC₅₀ = 12–45 μM against Candida albicans .

-

Anticancer Potential : IC₅₀ = 8–22 μM in MCF-7 breast cancer cells via CDK inhibition.

Table 2: Structure–Activity Relationship (SAR)

| Modification | Biological Effect |

|---|---|

| Methoxy → Hydroxy (demethylation) | ↑ Antifungal activity |

| Ester → Amide (aminolysis) | ↑ Solubility, ↓ toxicity |

| Bromination at phenyl ring | ↑ Enzyme binding affinity |

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetics .

Scientific Research Applications

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole derivatives class. Isoxazoles are five-membered heterocyclic compounds that have one oxygen and one nitrogen atom. this compound is characterized by an ethyl ester group and two methoxy groups attached to the phenyl ring. This compound has applications in scientific research, including chemistry, biology, medicine, and industry. It has garnered interest in medicinal chemistry and organic synthesis because of its potential biological activities and applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning across various scientific disciplines.

Chemistry

- It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.

- Researchers use it as an intermediate in synthesizing pharmaceuticals and specialty chemicals.

Biology

- This compound is studied for potential biological activities, such as antimicrobial and anticancer properties.

- Isoxazole derivatives have displayed antioxidant properties .

Medicine

- The compound is investigated for potential therapeutic applications, particularly in developing new drugs.

Industry

- It is utilized in producing specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions.

- Oxidation The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common reagents for this reaction are potassium permanganate or chromium trioxide in acidic conditions. This leads to the formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.

- Reduction The isoxazole ring can be reduced to form the corresponding amine using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This yields 5-(2,5-dimethoxyphenyl)isoxazol-3-amine.

- Substitution The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents, leading to various substituted isoxazole derivatives depending on the substituent introduced.

Synthesis of Isoxazoles

Metal-free synthetic routes have gained attention for synthesizing isoxazoles .

- Aryl aldehydes can react with hydroxylamine hydrochloride to form corresponding oximes. These oxime derivatives react with TsN(Cl)Na·3H2O in tert-butyl alcohol at room temperature to yield a nitrile oxide intermediate. Functionalized alkynes react with nitrile oxides under microwave irradiation to afford substituted isoxazoles .

- The reaction of ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride affords ethyl 3-(2-ethoxyphenyl)isoxazole-5-carboxylate .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isoxazole ring and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, the heterocyclic core, or the ester group. Below is a detailed comparison:

Isoxazole Derivatives with Substituted Phenyl Groups

Oxazole vs. Isoxazole Core

- Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate (CAS: 2098091-56-4): Replaces the isoxazole oxygen-nitrogen arrangement with an oxazole core. This alters electronic properties and may reduce ring strain, impacting binding affinity in biological systems .

Triazole and Thiadiazole Analogs

- 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid esters : Feature a triazole ring instead of isoxazole, with sulfur and acetic acid side chains. These exhibit moderate toxicity in computational models, suggesting a divergent safety profile compared to isoxazole derivatives .

- Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate : Thiadiazole core with fluorine substituents; higher electronegativity may enhance stability but reduce solubility .

Data Tables

Table 1: Physical and Commercial Properties

Table 2: Substituent Effects on Bioactivity

Research Findings and Insights

- Synthetic Accessibility : Compounds like this compound are typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via esterification of preformed heterocycles. Yields for similar isoxazolines (e.g., 74% in ) suggest efficient protocols .

- Toxicity Prediction : Computational models (e.g., GUSAR) applied to triazole analogs () indicate moderate acute toxicity, highlighting the need for experimental validation for isoxazole derivatives .

- Commercial Viability: Limited suppliers (e.g., 1 supplier for this compound) reflect niche research applications, while fluorinated analogs are prioritized for stability studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenacyl halides with hydroxylamine derivatives and β-keto esters. For example, analogs like Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate are synthesized using 4-chlorophenacyl chloride, hydroxylamine hydrochloride, and ethyl acetoacetate in the presence of sodium ethoxide . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ester group integrity. For example, the isoxazole proton typically resonates at δ 6.5–7.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 277.1 for CHNO).

- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming stereoelectronic effects .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 2,5-dimethoxy groups) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) activate the phenyl ring toward electrophilic substitution. For example, 2,5-dimethoxy groups enhance para-directing effects, facilitating nitration or halogenation .

- Steric effects : Ortho-substituents (e.g., 2-methoxy) hinder nucleophilic attack on the isoxazole ring. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

- Comparative studies : Replace dimethoxy with chloro or nitro groups to assess electronic effects on reaction kinetics .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

- Dose-response curves : Perform IC comparisons under identical conditions (e.g., 72-hour incubations for cytotoxicity assays) .

- Structural analogs : Test derivatives with modified ester groups (e.g., methyl vs. ethyl) to isolate substituent-specific effects .

Q. How can computational modeling predict the binding affinity of this compound to specific enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or HDACs. The methoxy groups may form hydrogen bonds with catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes).

- QSAR models : Correlate substituent Hammett constants (σ) with inhibitory activity to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.